

Metofoline Dosage for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Metofoline**

Cat. No.: **B1203475**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofoline, also known as methopholine and by its trade name Versidyne, is an opioid analgesic developed in the 1950s by Hoffmann-La Roche. Structurally an isoquinoline derivative, it is not closely related to most other opioids. Early research indicated that **metofoline** possesses analgesic efficacy comparable to that of codeine and it was initially evaluated for the treatment of postoperative pain. The active form of the drug is the levo (R) enantiomer, which is approximately three times as potent as codeine, while the (S) enantiomer is inactive.

Despite its initial promise, **metofoline** was withdrawn from the market in 1965 due to significant safety concerns, specifically the development of cataracts in dogs during preclinical toxicology studies. This critical adverse effect has largely halted further development and clinical use of the compound.

These application notes provide a compilation of the available historical data on **metofoline** dosage in in vivo animal studies, with a focus on metabolic, analgesic, and toxicological evaluations. Due to the age of the research, detailed modern experimental protocols are not always available. The information presented here is based on a review of the accessible scientific literature from the period of its active investigation.

Quantitative Data Summary

The following tables summarize the known quantitative data for **metofoline** (Versidyne) dosage in *in vivo* animal studies.

Table 1: Metabolic Studies in Rabbits

Animal Model	Drug Formulation	Route of Administration	Dosage	Observations	Reference
Rabbit	Versidyne (Metofoline)	Intravenous	5 mg/kg	Metabolic fate and excretion pathways studied.	Schwartz et al., 1964

Table 2: Analgesic Efficacy Studies

Animal Model	Assay	Dosage	Observed Effect	Reference
Not Specified in available abstracts	Various analgesic assays	Not Specified in available abstracts	Analgesic efficacy comparable to codeine.	Cass & Frederik, 1963

Table 3: Toxicological Studies in Dogs

Animal Model	Route of Administration	Dosage	Duration	Key Toxicological Finding	Reference
Dog	Oral	Not Specified in available abstracts	Subchronic	Development of cataracts.	Historical drug withdrawal information

Experimental Protocols

Detailed experimental protocols from the original studies are not fully available in the accessible literature. The following represents a reconstruction of the likely methodologies based on standard practices of the era.

Metabolic Study in Rabbits

Objective: To determine the metabolic fate and excretion of Versidyne (**metofoline**).

Animal Model: Rabbits.

Protocol:

- Animal Preparation: Healthy adult rabbits were housed in individual metabolism cages allowing for the separate collection of urine and feces.
- Drug Administration: A single intravenous dose of 5 mg/kg of Versidyne was administered.
- Sample Collection: Urine and feces were collected at predetermined intervals over a period of several days.
- Analysis: The collected samples were analyzed using chromatographic and electrophoretic techniques to identify and quantify the parent drug and its metabolites.

Analgesic Activity Assessment (General Protocol)

Objective: To evaluate the analgesic efficacy of methopholine.

Animal Models: Likely standard rodent models of the time, such as mice or rats.

Potential Protocols (based on common analgesic assays):

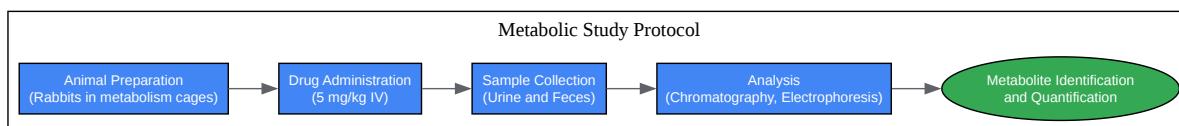
- Hot Plate Test:
 - A hot plate apparatus is maintained at a constant temperature (e.g., 55°C).
 - Animals are treated with methopholine or a control substance.

- At set time points after administration, each animal is placed on the hot plate, and the latency to a pain response (e.g., paw licking, jumping) is recorded.
- An increase in reaction time compared to control animals indicates an analgesic effect.
- Tail-Flick Test:
 - A beam of radiant heat is focused on the animal's tail.
 - The time taken for the animal to flick its tail away from the heat source is measured.
 - Animals are tested before and after administration of methopholine or a control.
 - A prolongation of the tail-flick latency suggests analgesia.

Subchronic Toxicology Study in Dogs (Inferred Protocol)

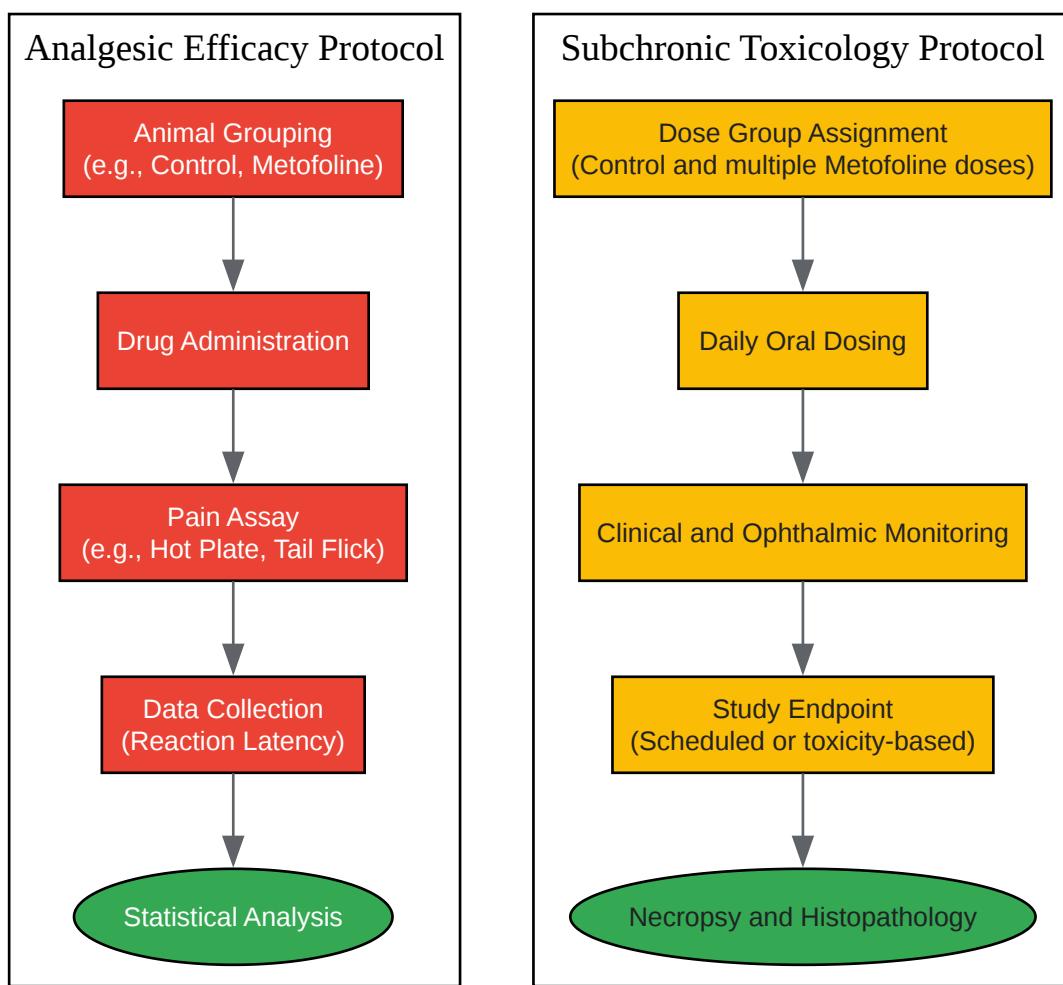
Objective: To assess the safety of repeated doses of methopholine.

Animal Model: Dogs (species in which cataracts were observed).


Inferred Protocol:

- Dose Groups: Dogs were likely divided into several groups, including a control group receiving a placebo and multiple groups receiving different daily oral doses of methopholine.
- Drug Administration: The drug was administered orally on a daily basis for a subchronic period (e.g., several weeks to months).
- Clinical Observations: Animals were monitored daily for any signs of toxicity, including changes in behavior, appetite, and physical appearance.
- Ophthalmological Examinations: Regular and thorough eye examinations were likely performed to detect any ocular abnormalities.
- Pathology: At the end of the study, or if severe toxicity was observed, animals would have been euthanized for post-mortem examination, including histopathology of the eyes and other organs.

Signaling Pathways and Experimental Workflows


Due to the historical nature of the research, the specific signaling pathways of **metofoline**'s action and its toxicity were not elucidated in the available literature. However, as an opioid analgesic, its primary mechanism of action would involve the activation of opioid receptors in the central and peripheral nervous systems. The development of cataracts is a toxicological finding for which the underlying mechanism was not described in the reviewed documents.

Below are diagrams representing the general experimental workflows for the types of studies conducted.

[Click to download full resolution via product page](#)

Workflow for a typical in vivo metabolic study.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Metofoline Dosage for In Vivo Animal Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1203475#metofoline-dosage-for-in-vivo-animal-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com